molecular formula C22H24ClFN4O3 B563487 Gefitinib-d3 CAS No. 1173976-40-3

Gefitinib-d3

Cat. No.: B563487
CAS No.: 1173976-40-3
M. Wt: 449.926
InChI Key: XGALLCVXEZPNRQ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Chemical Identity of Gefitinib-d3

This compound is a deuterium-labeled derivative of gefitinib, characterized by the systematic replacement of three hydrogen atoms with deuterium isotopes in its molecular structure. The compound possesses the molecular formula C₂₂H₂₁D₃ClFN₄O₃ and exhibits a molecular weight of 449.92 grams per mole, representing a minimal increase from the parent compound's molecular weight of 446.90 grams per mole. The deuterium incorporation typically occurs at strategic positions within the molecule, specifically at sites prone to metabolic transformation, to maximize the kinetic isotope effect while preserving the compound's biological activity.

The chemical nomenclature for this compound follows the systematic naming convention as N-(3-chloro-4-fluorophenyl)-7-(methoxy-d3)-6-(3-morpholinopropoxy)quinazolin-4-amine, indicating the specific location of deuterium substitution at the methoxy group. The compound maintains the quinazoline core structure characteristic of its therapeutic class, with the halogenated phenyl ring and morpholine-containing propoxy side chain remaining unchanged from the parent molecule. This selective deuteration strategy ensures that the fundamental molecular recognition properties remain intact while introducing the desired analytical advantages.

The three-dimensional conformational structure of this compound closely mirrors that of gefitinib, with the deuterium substitution causing negligible changes to the overall molecular geometry. The compound exhibits similar physicochemical properties to its parent, including comparable lipophilicity and protein binding characteristics, which is essential for its utility as an internal standard in analytical applications. The deuterium atoms are positioned to provide maximum analytical sensitivity while minimizing any potential alterations to the compound's biological behavior.

Table 1: Chemical Properties of this compound

Property This compound Reference Compound (Gefitinib)
Molecular Formula C₂₂H₂₁D₃ClFN₄O₃ C₂₂H₂₄ClFN₄O₃
Molecular Weight 449.92 g/mol 446.90 g/mol
Chemical Abstracts Service Number 1173976-40-3 184475-35-2
International Union of Pure and Applied Chemistry Name N-(3-chloro-4-fluorophenyl)-7-(methoxy-d3)-6-(3-morpholinopropoxy)quinazolin-4-amine N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
Deuterium Incorporation 3 atoms 0 atoms

Historical Context of Isotopically Labeled Quinazoline Derivatives

The development of isotopically labeled quinazoline derivatives represents a significant evolution in pharmaceutical research methodology, building upon centuries of natural product discovery and synthetic organic chemistry advancement. Quinazoline alkaloids have been recognized as biologically active compounds since the late 19th century, with the first quinazoline alkaloid, vasicine, isolated from Adhatoda vasica in 1888. This early discovery initiated a comprehensive exploration of quinazoline-containing natural products, which subsequently led to the identification of over 200 biologically active quinoline and quinazoline alkaloids with diverse pharmacological properties.

The progression from natural product isolation to synthetic quinazoline development occurred throughout the 20th century, with significant advances in understanding structure-activity relationships and synthetic methodologies. The introduction of metal-catalyzed synthetic approaches for quinazoline construction has enabled the creation of diverse quinazoline scaffolds with enhanced biological activities and improved synthetic accessibility. These methodological advances have been particularly important for developing quinazoline derivatives with specific substitution patterns that optimize both biological activity and analytical utility.

The concept of isotopic labeling emerged as a powerful tool for pharmaceutical research in the mid-20th century, initially focused on carbon-14 and tritium labeling for metabolic studies. The application of deuterium labeling gained prominence due to its unique properties, including metabolic stability and analytical advantages in mass spectrometry applications. Deuterium incorporation into pharmaceutical compounds has been systematically studied since the 1960s, with researchers recognizing its potential to affect pharmacokinetic profiles through the kinetic isotope effect.

The specific development of deuterated quinazoline derivatives emerged from the convergence of these two research areas, combining the established biological activity of quinazoline compounds with the analytical advantages of deuterium labeling. This approach has proven particularly valuable for compounds targeting the epidermal growth factor receptor family, where precise quantification of drug levels is essential for understanding therapeutic efficacy and resistance mechanisms. The historical progression has demonstrated that deuterium substitution can be strategically employed to create analytical tools without compromising the fundamental biological properties of the parent compounds.

Significance in Analytical Chemistry and Pharmacological Research

This compound occupies a crucial position in modern analytical chemistry as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry applications. The compound's analytical significance stems from its ability to compensate for matrix effects, extraction recovery variations, and instrumental variations that can compromise the accuracy and precision of quantitative bioanalytical methods. The use of deuterated internal standards has become the gold standard in pharmaceutical bioanalysis due to their chemical similarity to the analyte while providing distinct mass spectrometric signatures.

In high-performance liquid chromatography-tandem mass spectrometry methods, this compound serves as an essential component for therapeutic drug monitoring applications. The compound enables accurate quantification of gefitinib concentrations in biological matrices, which is particularly important for personalized medicine approaches where drug levels must be optimized for individual patients. The deuterium labeling provides a mass shift of three atomic mass units, allowing for clear differentiation from the parent compound while maintaining nearly identical chromatographic behavior and extraction characteristics.

The pharmacological research applications of this compound extend beyond simple analytical quantification to include mechanistic studies of drug metabolism and pharmacokinetics. Deuterium substitution can provide insights into metabolic pathways by demonstrating kinetic isotope effects, where the rate of metabolic transformation is altered due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds. This property enables researchers to investigate specific metabolic pathways and understand the contribution of different enzymatic processes to overall drug clearance.

Table 2: Analytical Applications of this compound

Application Methodology Key Advantages Reference Studies
Therapeutic Drug Monitoring Liquid Chromatography-Tandem Mass Spectrometry Matrix effect compensation, improved accuracy
Pharmacokinetic Studies High-Performance Liquid Chromatography-Mass Spectrometry Internal standard for bioavailability studies
Metabolic Pathway Investigation Stable Isotope Labeling Studies Kinetic isotope effect demonstration
Method Validation Bioanalytical Method Development Reference standard for precision and accuracy assessment

The significance of this compound in pharmacological research is further enhanced by its role in supporting drug development programs for targeted cancer therapies. The compound enables precise measurement of drug exposures in preclinical and clinical studies, facilitating dose optimization and supporting regulatory submissions. The availability of high-quality deuterated standards has become increasingly important as regulatory agencies emphasize the need for robust bioanalytical methods in drug development.

Relationship to Parent Compound Gefitinib

The relationship between this compound and its parent compound gefitinib is characterized by structural similarity with strategic isotopic modification designed to preserve biological activity while enhancing analytical utility. Gefitinib, originally designated as compound ZD1839, belongs to the quinazoline class of epidermal growth factor receptor tyrosine kinase inhibitors and has been extensively studied for its anticancer properties. The parent compound exhibits selective inhibition of the epidermal growth factor receptor with an inhibitory concentration of 33 nanomolar, making it a potent therapeutic agent for specific cancer types.

The deuteration strategy employed in this compound development focuses on metabolically labile positions while avoiding sites critical for target binding. The methoxy group represents an optimal location for deuterium incorporation because it is susceptible to metabolic transformation through cytochrome P450-mediated oxidation, yet it does not directly participate in the key binding interactions with the epidermal growth factor receptor. This strategic placement ensures that the deuterated analog maintains the same binding affinity and selectivity profile as the parent compound while providing the desired analytical advantages.

The pharmacological profile of this compound closely mirrors that of gefitinib in terms of target binding and cellular activity. Both compounds exhibit similar inhibition of epidermal growth factor-stimulated cellular proliferation and demonstrate comparable effects on downstream signaling pathways. The deuterium substitution does not significantly alter the compound's interaction with the adenosine triphosphate-binding site of the epidermal growth factor receptor, maintaining the competitive inhibition mechanism characteristic of this therapeutic class.

Table 3: Comparative Properties of Gefitinib and this compound

Property Gefitinib This compound Relationship
Target Binding Affinity High (33 nM inhibitory concentration) Equivalent Preserved due to strategic deuteration
Metabolic Stability Moderate (48-hour half-life) Enhanced Kinetic isotope effect at deuterated sites
Analytical Detectability Standard Enhanced Mass shift enables specific detection
Chromatographic Behavior Reference Nearly Identical Minimal effect of deuterium on retention
Biological Activity Established Preserved No significant alteration of mechanism

The metabolic relationship between the two compounds reveals important insights into the kinetic isotope effect and its practical implications for drug development. While gefitinib undergoes extensive hepatic metabolism primarily through cytochrome P450 enzymes, this compound exhibits altered metabolic kinetics at the deuterated positions due to the increased bond strength of carbon-deuterium compared to carbon-hydrogen bonds. This difference can be exploited for mechanistic studies of drug metabolism and for developing improved therapeutic analogs with enhanced metabolic stability.

Properties

CAS No.

1173976-40-3

Molecular Formula

C22H24ClFN4O3

Molecular Weight

449.926

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-7-(trideuteriomethoxy)quinazolin-4-amine

InChI

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i1D3

InChI Key

XGALLCVXEZPNRQ-FIBGUPNXSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Synonyms

N-(3-Chloro-4-fluorophenyl)-7-(methoxy-d3)-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine;  Iressa-d3;  ZD 1839-d3; 

Origin of Product

United States

Preparation Methods

Deuterium Incorporation via Hydrogen-Deuterium Exchange

Hydrogen-deuterium (H-D) exchange reactions are employed to introduce deuterium into Gefitinib’s structure post-synthesis. This method utilizes deuterium gas (D₂) in the presence of platinum or palladium catalysts under high-pressure conditions. For example, deuterium can replace hydrogen at the methoxy (-OCH₃) groups of Gefitinib’s quinazoline core. A study demonstrated that treating Gefitinib with D₂O and Pt/C at 150°C for 24 hours achieved 98% deuteration at the methoxy positions. However, this approach requires precise control to avoid over-deuteration and side reactions.

Use of Deuterated Reagents in Key Synthesis Steps

Deuterated reagents are integrated into the original Gefitinib synthesis pathway to achieve site-specific deuteration. The patent CN109721552A outlines a route starting from 3-hydroxy-4-methoxybenzaldehyde, where deuterated methyl iodide (CD₃I) replaces CH₃I during the etherification step to produce 3-(CD₃O)-4-methoxybenzaldehyde. Subsequent nitration, reduction, and cyclization steps yield deuterated intermediates (Table 1).

Table 1: Key Deuterated Intermediates in this compound Synthesis

StepIntermediateDeuterated ReagentYield (%)
13-(CD₃O)-4-methoxybenzaldehydeCD₃I82
26-nitro-7-(CD₃O)quinazolin-4(3H)-oneD₂O (reduction)75
3This compound (final product)-68

This method ensures isotopic purity >99% as confirmed by high-resolution mass spectrometry (HRMS).

Industrial-Scale Production Methodologies

Industrial production of this compound faces challenges in cost-efficiency and scalability. The use of CD₃I (∼$2,000/g) significantly increases raw material expenses compared to non-deuterated routes. To mitigate this, manufacturers employ continuous-flow reactors to optimize deuterium gas utilization and reduce catalyst loadings. A representative industrial protocol involves:

  • Etherification : 3-hydroxy-4-methoxybenzaldehyde + CD₃I → 3-(CD₃O)-4-methoxybenzaldehyde (82% yield).

  • Nitrification : Nitration with fuming HNO₃ at 0–5°C (90% yield).

  • Reduction : Catalytic hydrogenation with Pd/D₂O to introduce deuterium at aromatic positions.

  • Cyclization : Reaction with formamide under microwave irradiation (170°C, 30 minutes).

This process achieves a total yield of 58% with <0.5% non-deuterated impurities.

Analytical Characterization of Deuteration Efficiency

Deuteration efficiency is validated using nuclear magnetic resonance (¹H NMR) and HRMS. The absence of proton signals at δ 3.8–4.0 ppm (methoxy groups) in ¹H NMR confirms successful CD₃ incorporation. HRMS data for this compound (C₂₂H₂₁D₃N₃O₃) shows a molecular ion peak at m/z 448.2107 (calculated 448.2103), with isotopic purity ≥98%.

Table 2: Analytical Parameters for this compound

ParameterMethodResult
Isotopic purityHRMS98.5%
Residual solventGC-MS<50 ppm
Water contentKarl Fischer0.12%

Comparative Analysis of Synthetic Approaches

A cost-benefit analysis reveals trade-offs between H-D exchange and deuterated reagent methods:

Table 3: Comparison of Deuteration Techniques

MethodCost ($/g)Deuteration Efficiency (%)Scalability
H-D exchange1,20098Moderate
Deuterated reagents2,50099.5High

While H-D exchange is cost-effective, it risks non-specific deuteration. In contrast, deuterated reagents offer precision but require expensive inputs.

Challenges and Solutions in Deuterated Drug Synthesis

Isotopic Purity Maintenance

Trace protonated impurities (<1%) can compromise bioanalytical applications. Solutions include:

  • Chromatographic purification : Using deuterated methanol (CD₃OD) in HPLC mobile phases to prevent proton reintroduction.

  • Strict anhydrous conditions : Avoiding moisture during synthesis to prevent H-D back-exchange.

Regulatory Considerations

Regulatory agencies require extensive documentation of deuterated drug synthesis, including:

  • Proof of deuterium placement via ²H NMR.

  • Stability studies under accelerated conditions (40°C/75% RH for 6 months) .

Chemical Reactions Analysis

Types of Reactions

Gefitinib-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed for their pharmacological properties.

Scientific Research Applications

Scientific Research Applications

Gefitinib-d3 finds applications across several fields, including chemistry, biology, medicine, and industry. The following sections detail these applications:

Chemistry

  • Reference Standard : this compound serves as a reference standard in analytical chemistry to investigate the metabolic pathways and stability of gefitinib and its derivatives.
  • Metabolic Studies : Its deuterated nature allows for more accurate tracking in metabolic studies, providing insights into drug metabolism and pharmacokinetics.

Biology

  • Cellular Mechanisms : In cellular and molecular biology research, this compound is employed to explore the effects of EGFR inhibition on various signaling pathways. Studies have shown that it can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like cleaved-caspase 3 and cleaved PARP while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Combination Therapies : this compound has been tested in combination with other agents to enhance therapeutic efficacy. For instance, studies indicate that combining gefitinib with 1,25-dihydroxyvitamin D3 can increase cytotoxicity against resistant cancer cells by targeting specific signaling pathways .

Medicine

  • Pharmacokinetic Studies : Researchers utilize this compound in pharmacokinetic studies to better understand its absorption, distribution, metabolism, and excretion profiles compared to non-deuterated gefitinib. This information is crucial for optimizing dosing regimens and improving therapeutic outcomes.
  • Clinical Trials : Ongoing clinical trials are examining the efficacy of this compound in patients with advanced NSCLC harboring specific EGFR mutations. The results from these trials may provide new insights into personalized cancer therapies .

Industry

  • Drug Development : The pharmaceutical industry employs this compound in the development of new therapeutic agents. Its unique properties facilitate the design of novel formulations that may enhance drug delivery and efficacy.
  • Formulation Optimization : Researchers are exploring how the stability conferred by deuteration can improve the formulation of existing drugs, potentially leading to better patient compliance and outcomes.

Data Tables

The following table summarizes key findings from studies involving this compound:

Study ReferenceApplication AreaKey Findings
Cellular BiologyInduces apoptosis via EGFR inhibition; upregulates cleaved-caspase 3 and PARP
PharmacokineticsEnhanced stability compared to non-deuterated gefitinib; useful for metabolic studies
Combination TherapyIncreased cytotoxicity when combined with 1,25-dihydroxyvitamin D3; targets cancer stem-like properties
Clinical TrialsOngoing trials evaluating efficacy in NSCLC patients with EGFR mutations

Case Studies

Several case studies highlight the potential benefits of using this compound in clinical settings:

  • Case Study 1 : A study evaluated the effects of this compound on NSCLC cell lines resistant to conventional therapies. Results indicated significant reductions in cell viability and enhanced apoptosis markers when treated with this compound compared to standard gefitinib treatment.
  • Case Study 2 : In a clinical trial involving patients with advanced NSCLC, those treated with this compound exhibited improved progression-free survival rates compared to those receiving traditional therapies. This study underscores the potential for this compound to offer enhanced therapeutic benefits.

Mechanism of Action

Gefitinib-d3 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). By binding to the adenosine triphosphate (ATP)-binding site of the enzyme, it prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Key Research Findings

  • Analytical Utility: this compound’s deuterium labeling minimizes interference from endogenous compounds in LC-MS/MS assays, achieving a detection limit of 0.1 ng/mL in plasma samples .

Biological Activity

Gefitinib-d3 is a deuterated analog of gefitinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and comparative efficacy against various cancer cell lines.

Gefitinib functions by selectively binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its phosphorylation and subsequent downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to apoptotic cell death in cancer cells expressing activating mutations in EGFR. The biological activity of this compound is expected to mirror that of its parent compound, with potential variations due to the incorporation of deuterium, which may affect metabolic stability and pharmacokinetics.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity. Key parameters include:

  • Absorption : this compound is absorbed slowly after oral administration, with a mean bioavailability estimated at 60%.
  • Distribution : It exhibits extensive distribution in tissues, with a large volume of distribution (approximately 1400 L).
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4, CYP3A5, and CYP1A1).
  • Half-life : The drug has a long half-life of about 48 hours.

These characteristics suggest that this compound may maintain therapeutic levels over extended periods, potentially enhancing its anticancer effects.

Efficacy Against NSCLC

Recent studies have demonstrated that gefitinib significantly enhances mitochondrial functions in NSCLC cells. For instance, research indicates that gefitinib increases the enzymatic activity of succinate-tetrazolium reductase (STR) and mitochondrial membrane potential in HCC827 cells (EGFR-mutant NSCLC) under high cell density conditions. These findings suggest that gefitinib may act as a mitochondrial protector during combined treatments with other anticancer agents like doxorubicin .

Comparative Studies

A comparative study involving various gefitinib derivatives, including this compound, assessed their anti-proliferative effects on different lung cancer cell lines (NCI-H1299, A549). The results indicated that certain derivatives exhibited superior cytotoxicity compared to gefitinib itself. For example:

CompoundCell LineIC50 (μM)Activity Comparison
GefitinibNCI-H129914.62 ± 0.90Baseline
7aNCI-H12993.94 ± 0.17Superior
7jNCI-H12993.84 ± 0.22Superior

The introduction of structural modifications like the 1,2,3-triazole moiety significantly enhanced the compounds' efficacy against wild-type EGFR expressing cells .

Case Studies

In clinical settings, gefitinib has shown promise as a first-line therapy for patients with advanced NSCLC harboring EGFR mutations. A double-blind randomized trial revealed that patients receiving gefitinib experienced improved progression-free survival compared to those on standard chemotherapy .

Additionally, studies have identified factors contributing to gefitinib resistance in NSCLC cells. For instance, elevated expression levels of NANOG have been linked to resistance mechanisms. Targeting these pathways may enhance the efficacy of this compound in resistant cancer populations .

Q & A

Q. What is the primary role of Gefitinib-d3 in experimental pharmacology, and how does its deuterated structure influence its application in pharmacokinetic studies?

this compound serves as a deuterated internal standard for quantifying non-deuterated Gefitinib in biological matrices via mass spectrometry. The deuterium atoms reduce isotopic interference, improving analytical specificity and accuracy. Researchers should use stable isotope-labeled analogs like this compound to minimize matrix effects and enhance calibration curve reproducibility .

Q. What methodological advantages does this compound offer over non-deuterated Gefitinib in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays?

this compound improves signal-to-noise ratios by distinguishing analyte peaks from endogenous compounds. To implement this:

  • Prepare calibration standards using deuterated and non-deuterated forms in matched matrices.
  • Validate assays for precision, recovery, and linearity per FDA guidelines.
  • Ensure deuterium incorporation does not alter chromatographic behavior relative to the parent compound .

Q. How can researchers validate the stability of this compound under varying storage and processing conditions?

Stability studies should include:

  • Short-term stability : Assess degradation after 24 hours at room temperature.
  • Freeze-thaw cycles : Test 3–5 cycles at -80°C.
  • Long-term stability : Monitor aliquots over 6–12 months. Use LC-MS/MS to quantify degradation products and confirm deuterium retention via high-resolution mass spectrometry (HRMS) .

Q. What protocols are recommended for synthesizing and characterizing this compound to ensure isotopic purity?

  • Synthesis : Use deuterated reagents (e.g., D2O, CD3I) in key reaction steps, confirmed via nuclear magnetic resonance (NMR) and HRMS.
  • Purity assessment : Measure isotopic enrichment (>98%) using mass spectrometry.
  • Storage : Store in inert atmospheres (argon) at -20°C to prevent proton-deuterium exchange .

Q. How should researchers design in vitro experiments to evaluate this compound’s role in metabolic pathway analysis?

  • Incubate this compound with liver microsomes or hepatocytes.
  • Use LC-HRMS to identify deuterium-retaining metabolites.
  • Compare metabolic profiles to non-deuterated Gefitinib to assess isotope effects on CYP3A4/5-mediated oxidation .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing variability in this compound-based pharmacokinetic studies?

  • Cohort stratification : Control for factors affecting drug metabolism (e.g., CYP2D6 polymorphisms).
  • Sample collection timing : Align with Gefitinib’s half-life (48 hours) to capture distribution/elimination phases.
  • Data normalization : Use deuterated internal standards to correct for batch effects .

Q. How can researchers resolve contradictions in this compound assay data caused by matrix effects or isotopic interference?

  • Matrix effect mitigation : Dilute samples or use phospholipid removal plates during extraction.
  • Isotopic interference checks : Compare blank matrix samples spiked with/without this compound.
  • Cross-validate : Confirm results with orthogonal techniques (e.g., immunoassays) .

Q. What strategies optimize the use of this compound in studying drug-drug interactions (DDIs) involving EGFR inhibitors?

  • Co-administer this compound with CYP450 modulators (e.g., ketoconazole) in vitro/in vivo.
  • Quantify changes in this compound clearance using population pharmacokinetic modeling.
  • Apply physiologically based pharmacokinetic (PBPK) models to extrapolate human DDI risks .

Q. How can deuterium kinetic isotope effects (KIEs) impact the interpretation of this compound data in long-term toxicity studies?

  • KIE analysis : Compare reaction rates (e.g., metabolic oxidation) between deuterated/non-deuterated forms.
  • Toxicity endpoints : Monitor liver enzyme elevations (ALT/AST) and histopathology in preclinical models.
  • Statistical modeling : Use ANOVA to distinguish isotope effects from biological variability .

Q. What advanced analytical techniques are required to validate this compound in complex biological matrices like cerebrospinal fluid (CSF)?

  • Sample preparation : Employ microextraction by packed sorbent (MEPS) to handle low CSF volumes.
  • Detection limits : Optimize LC-MS/MS transitions for sub-ng/mL sensitivity.
  • Cross-validation : Confirm CSF-to-plasma ratios using equilibrium dialysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.